molecular formula C15H8ClFN2O2S B2400189 4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207026-33-2

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2400189
CAS No.: 1207026-33-2
M. Wt: 334.75
InChI Key: KAQVPOKZJIZOMI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of thiazine derivatives. . The structure of this compound includes a thiazine ring fused with a benzene ring, a fluorine atom, a chlorophenyl group, and a carbonitrile group, making it a complex and interesting molecule for research and development.

Mechanism of Action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) proteins . TLR4 proteins play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.

Mode of Action

The compound interacts with TLR4 proteins through a series of molecular interactions. These include Pi–pi T-shaped interactions with the aromatic ring of the benzothiazine 1,1 dioxide ring and pi-alkyl interactions with the same aromatic ring . The compound also forms hydrogen bonds with several residues through the benzothiazole –S O group .

Pharmacokinetics

The in silico pharmacokinetic profile of the compound was predicted using SWISS/ADME . The compound adheres to Lipinski’s rule of five, which suggests good bioavailability, with slight deviation in molecular weight .

Result of Action

The compound exhibits excellent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA) . This suggests that the compound’s action results in the inhibition of bacterial growth.

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can be achieved through various methods. One common approach involves the reaction of 4-chlorophenyl isothiocyanate with 2-fluorobenzonitrile in the presence of a base, followed by cyclization to form the thiazine ring . The reaction conditions typically include the use of solvents such as acetonitrile and catalysts like sulfuryl chloride to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can be compared with other thiazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-6-3-11(17)7-14(15)19/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQVPOKZJIZOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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